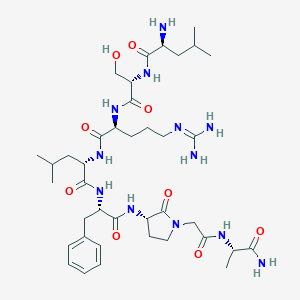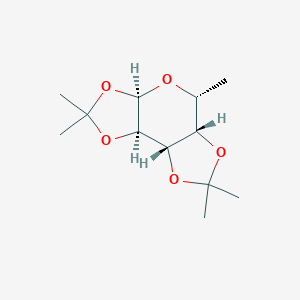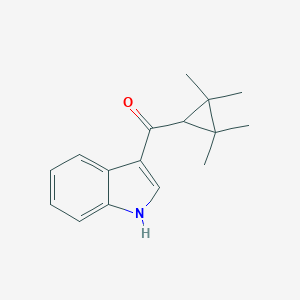
(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Übersicht
Beschreibung
“(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone” is an Indol-3-ylcycloalkyl Ketone with high affinity for the CB2 cannabinoid receptor . It is an analytical reference standard categorized as a precursor in the synthesis of synthetic cannabinoids .
Molecular Structure Analysis
The molecular formula of the compound is C16H19NO . The InChi Code is InChI=1S/C16H19NO/c1-15(2)14(16(15,3)4)13(18)11-9-17-12-8-6-5-7-10(11)12/h5-9,14,17H,1-4H3 .Physical And Chemical Properties Analysis
The compound is a crystalline solid with a formula weight of 241.3 . It has solubility in DMF (50 mg/ml), DMF:PBS (pH 7.2; 1:7, 0.13 mg/ml), DMSO (33 mg/ml), and Ethanol (17 mg/ml) .Wissenschaftliche Forschungsanwendungen
Forensic Toxicology
This compound, also known as DP-UR-144, has been identified in herbal drug products commercially available in the Tokyo metropolitan area . It was detected along with the intense peak of FUB-144 by liquid chromatography–ultraviolet detection . This suggests that even small amounts of this compound can contribute to the effects of a major component in their mother product, if they have sufficient pharmacological activities .
Pharmacological Characteristics
DP-UR-144 has been revealed to have affinities for cannabinoid receptors CB1 and CB2 with EC50s of 2.36 × 10−6 and 2.79 × 10−8 M, respectively . This indicates that it has potential pharmacological activities and could be used in further research related to these receptors .
Synthetic Cannabinoids
DP-UR-144 is categorized as a precursor in the synthesis of synthetic cannabinoids, including XLR11 N- (4-pentenyl) analog, XLR11, UR-144 N- (5-chloropentyl) analog, and UR-144 N- (5-bromopentyl) analog . This suggests its potential use in the development of new synthetic cannabinoids .
Identification in Products
Often referred to as UR-144, it has been identified in various commercial products, including ‘legal high’ products like herbal, resin, and powder forms. This indicates its potential use in the production of these products.
Anti-HIV Research
While not directly linked to DP-UR-144, indole derivatives have been reported in a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 . Given the indole structure in DP-UR-144, it could potentially be used in similar research .
Control of Illegal and Potentially Illegal Drug Products
The presence of DP-UR-144 in commercial products highlights the need for its precise characterization and well evaluation to control illegal and potentially illegal drug products . This suggests its importance in forensic science and law enforcement .
Wirkmechanismus
Target of Action
The primary targets of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
This compound interacts with its targets, the CB1 and CB2 receptors, by binding to them. The binding affinity for these receptors has been measured with EC50s of 2.36 × 10^-6 and 2.79 × 10^-8 M, respectively . This interaction triggers a series of events within the cell, leading to changes in cellular activity.
Pharmacokinetics
Its solubility has been reported in various solvents: dmf: 50 mg/ml; dmf:pbs (ph 72); (1:7): 013 mg/ml; DMSO: 33 mg/ml; Ethanol: 17 mg/ml . These solubility properties may influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, its storage temperature is recommended to be -20°C .
Eigenschaften
IUPAC Name |
1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-15(2)14(16(15,3)4)13(18)11-9-17-12-8-6-5-7-10(11)12/h5-9,14,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZQBEQQQKCTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CNC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647203 | |
| Record name | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |
CAS RN |
895152-66-6 | |
| Record name | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895152666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 895152-66-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/674PB4BFT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


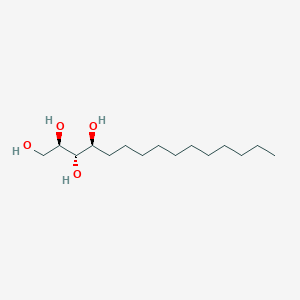
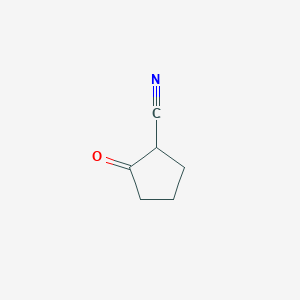
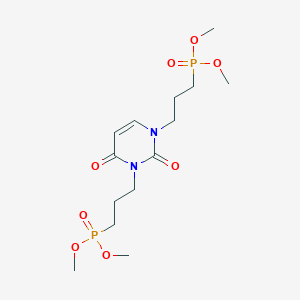
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B149598.png)
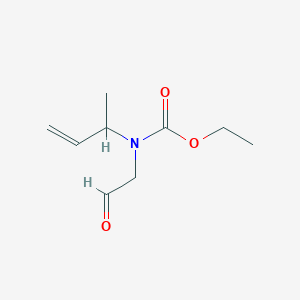
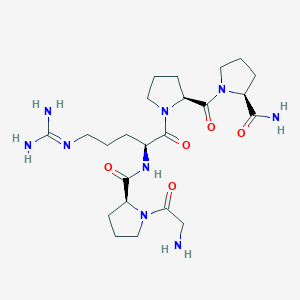
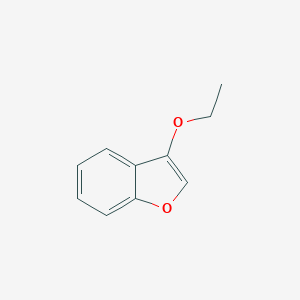
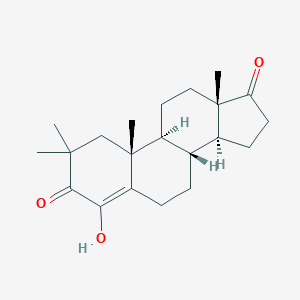

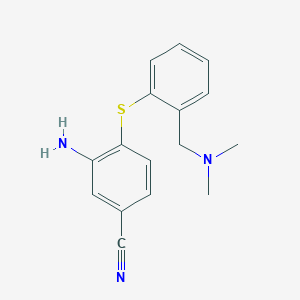
![N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B149625.png)
